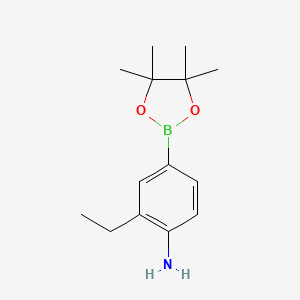

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1596338-61-2) is a boronate ester derivative of aniline featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position and an ethyl substituent at the ortho position relative to the amino group. Its molecular formula is C₁₄H₂₂BNO₂, with a molecular weight of 247.14 g/mol (calculated from formula). It is used in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis due to its stability and reactivity .

Propiedades

IUPAC Name |

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSMGDSJCJBHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Miyaura Borylation of 2-Ethyl-4-Haloaniline

This method involves the palladium-catalyzed coupling of 2-ethyl-4-bromoaniline or 2-ethyl-4-chloroaniline with bis(pinacolato)diboron (B2pin2). The reaction conditions typically include:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Reaction Time: 12–24 hours

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester product.

Yields: Typically, yields range from 50% to 70%, with bromides generally providing higher yields than chlorides due to better reactivity.

Hydroboration of Alkynyl Aniline Derivatives

An alternative approach reported involves hydroboration of N-ethynyl-N-phenylaniline derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method introduces the boronate ester via addition across the alkyne triple bond.

- Reagents: N-ethynyl-N-phenylaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Conditions: Typically conducted under inert atmosphere at room temperature or slightly elevated temperatures

- Yield: Approximately 16% as reported in a crystallographic study

This method is less efficient but provides access to related boronate esters with conjugated π-systems.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst & Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Miyaura Borylation (Bromoarene) | 2-Ethyl-4-bromoaniline | Pd(dppf)Cl2, KOAc | THF | 80–100 | 12–24 | 60–70 | Higher reactivity, preferred method |

| Miyaura Borylation (Chloroarene) | 2-Ethyl-4-chloroaniline | Pd(dppf)Cl2, KOAc | THF | 80–100 | 12–24 | ~32 | Lower yield due to less reactive halide |

| Hydroboration of Alkynyl Aniline | N-ethynyl-N-phenylaniline | None or Lewis acid catalysis | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | RT or mild heat | Variable | ~16 | Low yield, specialized substrate required |

Research Findings and Analysis

The Miyaura borylation reaction remains the most robust and scalable method for synthesizing 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, offering moderate to good yields with well-established protocols.

The choice of aryl halide significantly impacts yield and reaction efficiency, with bromides favored over chlorides due to their higher reactivity in oxidative addition steps.

The hydroboration method, while mechanistically distinct, introduces the boronate ester via addition to alkynes but suffers from low yields and limited substrate scope.

Purification typically involves silica gel chromatography using ethyl acetate/hexane gradients to isolate the pure boronate ester.

Spectroscopic characterization confirms the presence of the boronate ester group with characteristic ^1H NMR signals at δ ~1.25 ppm (singlet for pinacol methyl groups) and aromatic proton resonances consistent with substitution patterns.

Summary Table of Key Physical and Chemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H22BNO2 |

| Molecular Weight | 249.12 g/mol |

| CAS Number | 1596338-61-2 |

| Key Functional Groups | Aniline, Ethyl substituent, Pinacol boronate ester |

| Typical Storage Conditions | 2–8 °C (cold storage recommended) |

| Purity | ≥97% (commercially available) |

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, substituted anilines, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound during these reactions.

Case Study:

In a study published by the Royal Society of Chemistry, this compound was utilized to synthesize complex organic molecules through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products .

Medicinal Chemistry

2.1 Anticancer Agents

Research has indicated that compounds containing boron can exhibit significant biological activity. This compound has been investigated for its potential as an anticancer agent. The boron atom's ability to interact with biological systems makes it a candidate for drug development.

Case Study:

A study explored the synthesis of boron-containing anilines and their effects on cancer cell lines. The results showed that derivatives of this compound exhibited cytotoxic effects against specific cancer types .

Materials Science

3.1 Polymer Chemistry

The compound has also found applications in materials science, particularly in the development of polymers with enhanced properties. The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength.

Case Study:

In polymer synthesis research, this compound was used as a monomer in the formation of boron-containing polymers. These polymers demonstrated improved thermal properties compared to traditional polymers .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their differences:

Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound increases hydrophobicity (logP ~3.2 estimated) compared to the parent compound (logP ~2.5), enhancing solubility in organic solvents like toluene or THF .

- Stability : All pinacol boronate esters are moisture-sensitive, but bulky substituents (e.g., 2,6-dimethyl ) may slow hydrolysis. The target compound requires storage at 2–8°C , similar to other derivatives.

Reactivity in Cross-Coupling Reactions

- Electron-Donating Effects: The ethyl group (weak electron donor) mildly activates the aromatic ring, improving oxidative addition in Suzuki-Miyaura couplings compared to electron-withdrawing substituents.

Actividad Biológica

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article delves into its biological activity, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 219.09 g/mol. The compound features a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures exhibit diverse biological activities including:

- Anticancer properties : Some derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial activity : Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains.

- Enzyme inhibition : Certain dioxaborolanes can inhibit enzymes involved in cancer progression.

Anticancer Activity

A study published in MDPI explored the synthesis of boron-based compounds and their anticancer activities. The results indicated that derivatives of dioxaborolanes, including those similar to this compound, exhibited significant cytotoxicity against human cancer cell lines. Specifically, compounds were tested for their ability to induce apoptosis in breast cancer cells (MCF-7) and showed promising results with IC50 values in the micromolar range .

Antimicrobial Properties

Research conducted on related dioxaborolane compounds demonstrated notable antimicrobial activity. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. This suggests potential for developing new antimicrobial agents based on the dioxaborolane structure .

Enzyme Inhibition

Another study highlighted the role of boron-containing compounds in enzyme inhibition. The dioxaborolane moiety was shown to effectively inhibit certain proteases involved in tumor progression. This suggests that this compound may also possess similar inhibitory effects on target enzymes .

Data Table: Biological Activity Summary

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm) .

- IR spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- X-ray crystallography : Resolve the boronate ester’s geometry and confirm regiochemistry. SHELX software is widely used for refinement .

How to resolve contradictions in crystallographic data during structural analysis?

Advanced

Contradictions may arise from twinning or disorder in the crystal lattice. Use SHELXL’s TWIN/BASF commands to model twinning . For disordered ethyl or boronate groups, apply restraints (e.g., DFIX, SADI) to maintain chemically reasonable geometries. Validate refinement with R-factor convergence (<5%) and check residual electron density maps for unmodeled features .

What strategies mitigate competing reactions during functionalization of the aniline group?

Q. Advanced

- Protecting groups : Acetylation (using acetyl chloride) or trifluoroacetylation prevents unwanted nucleophilic reactions at the -NH₂ group .

- Sequential reactions : Prioritize boronate ester formation before introducing sensitive substituents to avoid deborylation .

- Low-temperature conditions : Perform reactions at 0–5°C to suppress side reactions like oxidation .

What purification methods ensure high-purity yields of this compound?

Q. Basic

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted based on Rf).

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted boronate precursors .

- HPLC : For analytical-scale purification, use C18 columns with acetonitrile/water mobile phases .

How do substituents on the aryl ring influence the compound’s reactivity in cross-couplings?

Q. Advanced

- Electron-donating groups (e.g., -OCH₃) : Increase electron density at the boronate, accelerating transmetallation but risking oxidative side reactions .

- Electron-withdrawing groups (e.g., -NO₂) : Reduce coupling efficiency but improve stability against protodeboronation .

- Steric effects : Bulky substituents (e.g., cyclohexyl) may hinder catalyst access, requiring higher temperatures or ligand-modified catalysts .

What are the stability considerations for long-term storage?

Q. Advanced

- Moisture sensitivity : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the boronate ester .

- Light exposure : Amber glass vials minimize photodegradation of the aniline group.

- Purity monitoring : Regular NMR checks detect decomposition (e.g., boronate → boronic acid conversion) .

What is the compound’s role in multi-step synthetic pathways?

Basic

It serves as a versatile intermediate in:

- Pharmaceutical synthesis : For functionalizing heterocycles (e.g., pyridines, quinolines) via cross-coupling .

- Material science : As a building block for conjugated polymers or OLED precursors .

How to troubleshoot low yields in cross-coupling reactions?

Q. Advanced

- Catalyst poisoning : Ensure reagents are degassed to remove O₂, which can deactivate Pd catalysts .

- Boronate ester purity : Use freshly distilled solvents to eliminate traces of water or acids .

- Substrate compatibility : Verify the aryl halide’s reactivity (e.g., iodides > bromides) and adjust catalyst loading accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.